

In Silico Bioactivity of 4-Methylbenzoxazole: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methylbenzoxazole

Cat. No.: B175800

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivity of **4-Methylbenzoxazole** against its structural isomer, 2-Methylbenzoxazole. In the absence of extensive experimental data for **4-Methylbenzoxazole**, this report leverages in silico predictive models to forecast its potential biological targets and activities. This approach allows for a preliminary assessment of its therapeutic potential and offers a rationale for guiding future experimental validation.

Introduction to In Silico Bioactivity Prediction

In silico bioactivity prediction is a computational method used to predict the biological effects of a chemical compound based on its structure. By analyzing the chemical features of a molecule, these predictive models can identify potential protein targets, signaling pathways, and pharmacological effects. This methodology is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries, the identification of potential lead candidates, and the early assessment of possible off-target effects and toxicity.

This guide utilizes publicly available, validated in silico tools to generate bioactivity profiles for **4-Methylbenzoxazole** and 2-Methylbenzoxazole. The comparison between these two isomers highlights how a minor structural change—the position of the methyl group on the benzoxazole scaffold—can potentially influence their biological activity profiles.

Comparative In Silico Bioactivity Predictions

The bioactivity of **4-Methylbenzoxazole** and its isomer, 2-Methylbenzoxazole, was predicted using the SwissTargetPrediction and MolPredictX web servers. The Simplified Molecular Input Line Entry System (SMILES) strings used for the predictions were CC1=C2C(=CC=C1)OC=N2 for **4-Methylbenzoxazole** and CC1=NC2=CC=CC=C2O1 for 2-Methylbenzoxazole.

The results, summarized in the table below, indicate the top predicted protein classes and specific biological activities.

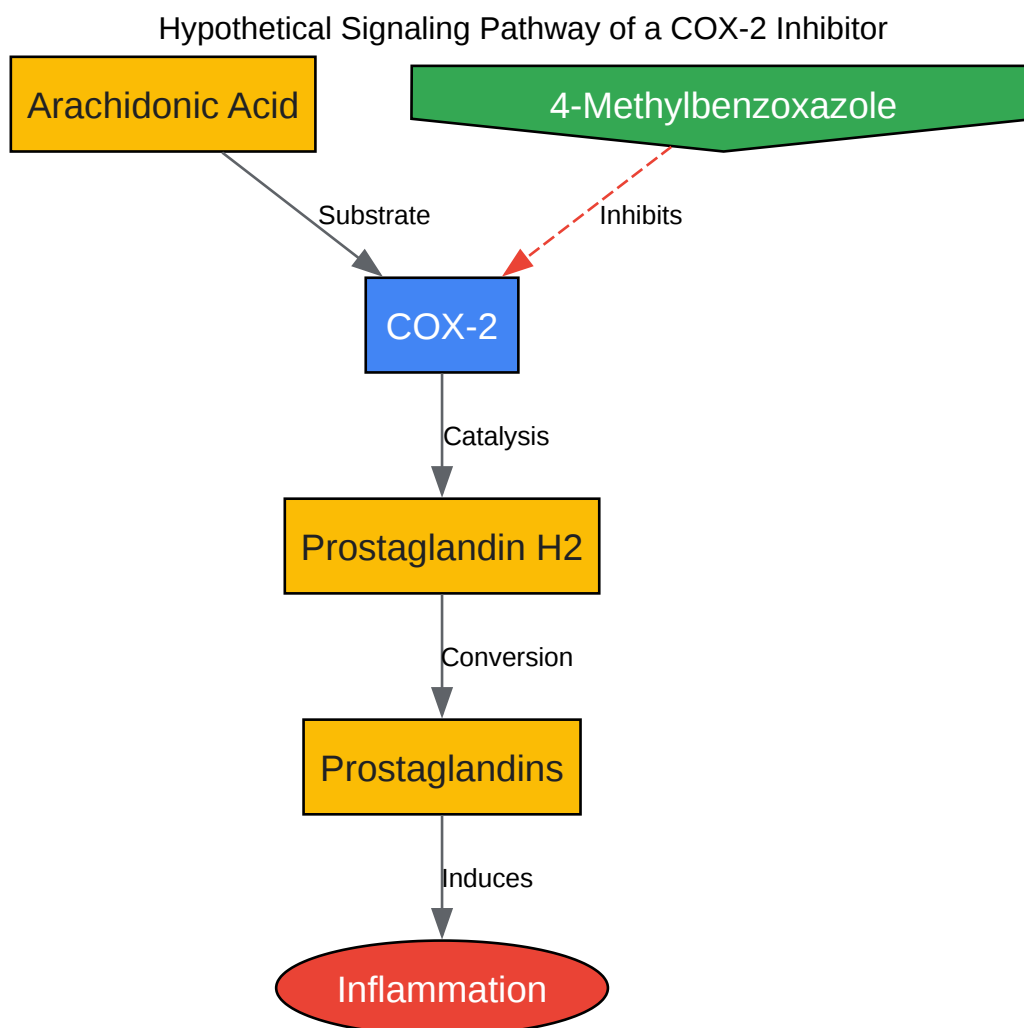
Prediction Parameter	4-Methylbenzoxazole	2-Methylbenzoxazole	In Silico Tool
Top Predicted Target Class	Enzymes (50%)	Enzymes (50%)	SwissTargetPrediction
Secondary Target Class	G-protein coupled receptors (20%)	G-protein coupled receptors (13.3%)	SwissTargetPrediction
Tertiary Target Class	Nuclear Receptors (13.3%)	Proteases (6.7%)	SwissTargetPrediction
Predicted Bioactivity 1	Amine Oxidase A Inhibitor	Amine Oxidase A Inhibitor	SwissTargetPrediction
Predicted Bioactivity 2	Prostaglandin G/H synthase 2 inhibitor	Prostaglandin G/H synthase 2 inhibitor	SwissTargetPrediction
Predicted Bioactivity 3	Cytochrome P450 1A2 inhibitor	Cytochrome P450 1A2 inhibitor	SwissTargetPrediction
Predicted Trypanocidal Activity	Inactive (Probability: 0.25)	Inactive (Probability: 0.28)	MolPredictX
Predicted Leishmanicidal Activity	Inactive (Probability: 0.31)	Inactive (Probability: 0.33)	MolPredictX

Note: The probabilities from SwissTargetPrediction are based on a combination of 2D and 3D similarity to known active ligands. The probabilities from MolPredictX are based on quantitative structure-activity relationship (QSAR) models.

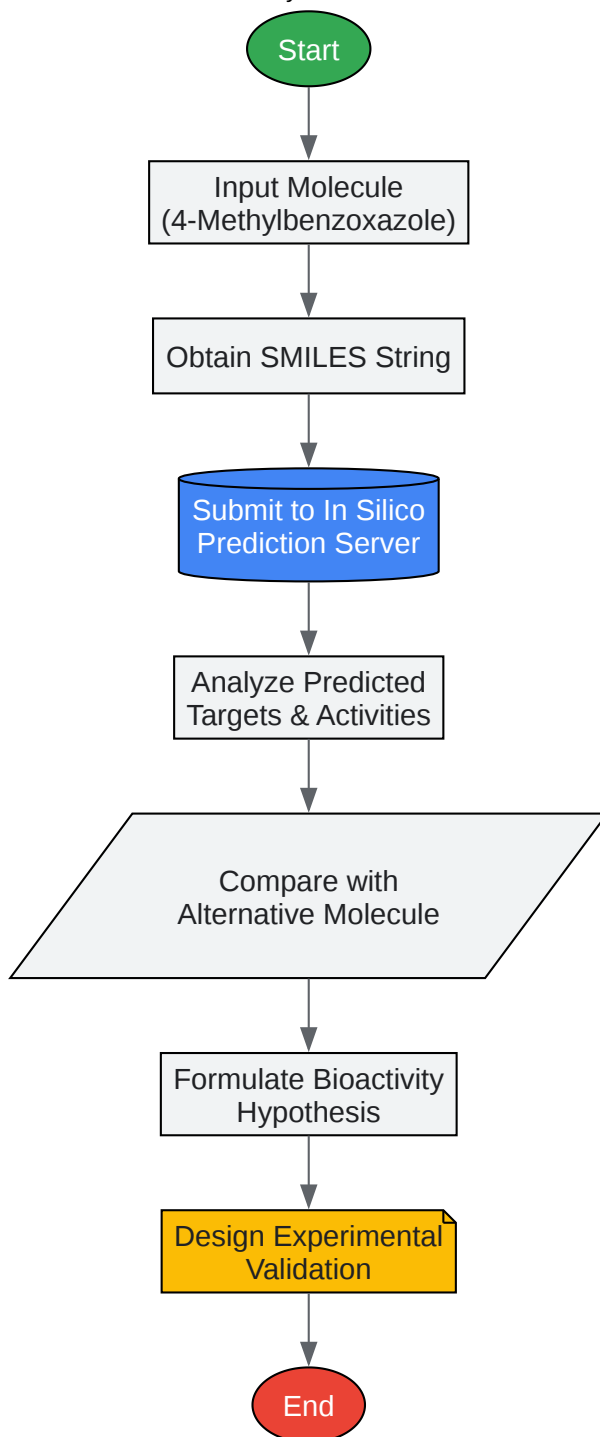
Based on the in silico predictions, both **4-Methylbenzoxazole** and 2-Methylbenzoxazole are predicted to primarily target enzymes, with a notable prediction for inhibition of Amine Oxidase A and Prostaglandin G/H synthase 2 (COX-2). This suggests potential anti-inflammatory or neuro-active properties.

Hypothetical Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the process of in silico prediction, the following diagrams have been generated using Graphviz.



In Silico Bioactivity Prediction Workflow

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